molecular formula C14H20N2O3 B12674111 N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide CAS No. 77488-89-2

N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide

Cat. No.: B12674111
CAS No.: 77488-89-2
M. Wt: 264.32 g/mol
InChI Key: UWODBPSYOQWRKP-OVCLIPMQSA-N
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Description

N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a dimethylphenyl group, a methoxy group, and a methoxyiminoethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide typically involves the reaction of 2,6-dimethylaniline with methoxyacetyl chloride to form an intermediate, which is then reacted with methoxyiminoethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Comparison: N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike lidocaine and bupivacaine, which are primarily used as anesthetics, this compound has broader applications in research and industry. Its methoxyiminoethyl group also differentiates it from other phenylacetamides, providing unique reactivity and potential biological activities .

Properties

CAS No.

77488-89-2

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-methoxy-N-[(2E)-2-methoxyiminoethyl]acetamide

InChI

InChI=1S/C14H20N2O3/c1-11-6-5-7-12(2)14(11)16(9-8-15-19-4)13(17)10-18-3/h5-8H,9-10H2,1-4H3/b15-8+

InChI Key

UWODBPSYOQWRKP-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N(C/C=N/OC)C(=O)COC

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC=NOC)C(=O)COC

Origin of Product

United States

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